tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbonochloridoyl functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
tert-butyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPNBAKLSZRZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyrrolidine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form the corresponding carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.
Hydrolysis Products: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be used to develop new pharmaceuticals or as a reagent in biochemical assays. Its ability to form stable carbamate linkages is particularly useful in drug design.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate involves its ability to form stable carbamate linkages with nucleophiles. This reactivity is primarily due to the electrophilic nature of the carbonochloridoyl group, which readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl chloroformate
- Pyrrolidine-1-carboxylate derivatives
Uniqueness
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl group and a carbonochloridoyl functional group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Biological Activity
Introduction
Tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate, with the CAS number 1453263-41-6, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a carbonochloridoyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClNO₃
- Molecular Weight : 273.74 g/mol
- Structural Representation : The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For example, a study demonstrated that derivatives of pyrrolidine compounds can inhibit the growth of pathogenic bacteria, suggesting the potential for developing new antibiotics based on this scaffold .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been linked to the inhibition of type I signal peptidase in Escherichia coli, which is a promising target for antibacterial agents . This inhibition could lead to reduced bacterial proliferation and offers a novel approach to combating antibiotic resistance.
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction implies potential applications in treating neuropsychiatric disorders .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Study 2: Enzyme Inhibition Mechanism
In another investigation, researchers explored the mechanism of enzyme inhibition by this compound. They found that it binds competitively to the active site of type I signal peptidase, effectively blocking substrate access and leading to decreased enzymatic activity . This finding underscores its potential as a lead compound for drug development targeting bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structure | Binding Affinity | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | Antibacterial |
| Compound B | Structure B | Low | Minimal activity |
| This compound | Structure C | High | Antimicrobial, Enzyme Inhibitor |
This comparison highlights the enhanced biological activity of this compound relative to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
